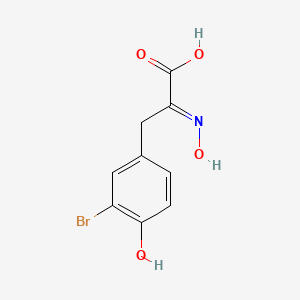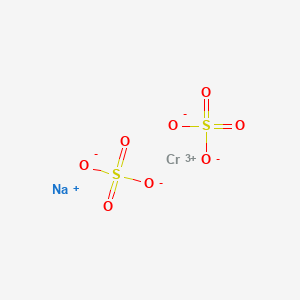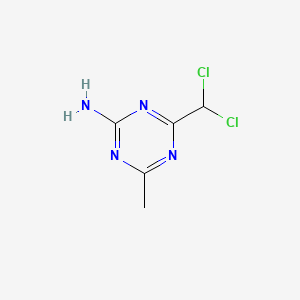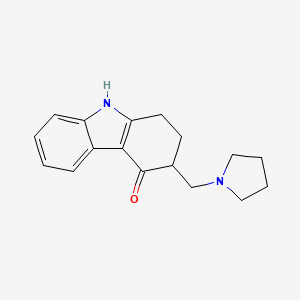
Rubidium bromoiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium dibromoiodate is a chemical compound composed of rubidium, bromine, and iodine. It is part of the family of alkali metal halides, which are known for their reactivity and diverse applications in various fields. Rubidium, being an alkali metal, is highly reactive and forms compounds with halogens such as bromine and iodine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium dibromoiodate can be synthesized through a reaction involving rubidium bromide and iodine. The reaction typically occurs in an aqueous solution where rubidium bromide reacts with iodine to form rubidium dibromoiodate. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of rubidium dibromoiodate involves the extraction of rubidium from minerals such as lepidolite and pollucite. The extracted rubidium is then reacted with bromine and iodine under controlled conditions to produce rubidium dibromoiodate. The process may involve steps such as solvent extraction, ion exchange, and precipitation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium dibromoiodate undergoes various types of chemical reactions, including:
Oxidation: Rubidium dibromoiodate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromine and iodine atoms in rubidium dibromoiodate can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of rubidium dibromoiodate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of rubidium dibromoiodate depend on the type of reaction. For example, oxidation reactions may produce rubidium bromate and iodate, while reduction reactions may yield rubidium bromide and iodide .
Applications De Recherche Scientifique
Rubidium dibromoiodate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Rubidium compounds are used in biological research to study ion transport and cellular processes.
Medicine: Rubidium isotopes are used in medical imaging and diagnostics, particularly in positron emission tomography (PET) imaging.
Industry: Rubidium dibromoiodate is used in the production of specialty glass and ceramics, as well as in the development of advanced materials
Mécanisme D'action
The mechanism of action of rubidium dibromoiodate involves its interaction with cellular components and molecular pathways. Rubidium ions mimic potassium ions and participate in the sodium-potassium ion exchange pumps present in cell membranes. This interaction affects cellular processes such as ion transport, membrane potential, and signal transduction .
Comparaison Avec Des Composés Similaires
Rubidium dibromoiodate can be compared with other similar compounds such as:
Rubidium bromide: Similar in composition but lacks the iodine component.
Rubidium iodide: Similar in composition but lacks the bromine component.
Potassium dibromoiodate: Similar in structure but contains potassium instead of rubidium.
Rubidium dibromoiodate is unique due to the presence of both bromine and iodine, which imparts distinct chemical and physical properties compared to its counterparts .
Propriétés
Numéro CAS |
13595-97-6 |
|---|---|
Formule moléculaire |
Br2IRb |
Poids moléculaire |
372.18 g/mol |
InChI |
InChI=1S/Br2I.Rb/c1-3-2;/q-1;+1 |
Clé InChI |
XZURMWWAXINIFV-UHFFFAOYSA-N |
SMILES canonique |
Br[I-]Br.[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


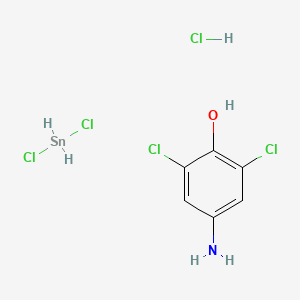
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)


